molecular formula C9H3F5OS B15226759 2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde

2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde

Cat. No.: B15226759
M. Wt: 254.18 g/mol
InChI Key: HRPVRHWRTZNWJA-UHFFFAOYSA-N
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Description

2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde is a fluorinated aromatic compound with a unique structure that includes both a thiophene ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde typically involves the fluorination of a precursor compound, such as 2,3-dihydrobenzo[b]thiophene, followed by formylation. One common method involves the use of lithium aluminum hydride as a reducing agent in the presence of a fluorinating agent . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The choice of fluorinating agents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple fluorine atoms and an aldehyde group in 2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde makes it unique compared to its analogs. These features enhance its reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H3F5OS

Molecular Weight

254.18 g/mol

IUPAC Name

2,2,3,3,6-pentafluoro-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C9H3F5OS/c10-6-2-1-5-7(4(6)3-15)16-9(13,14)8(5,11)12/h1-3H

InChI Key

HRPVRHWRTZNWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(C(S2)(F)F)(F)F)C=O)F

Origin of Product

United States

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